molecular formula C12H14N2OS2 B3350698 (5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 29583-09-3

(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B3350698
CAS RN: 29583-09-3
M. Wt: 266.4 g/mol
InChI Key: KALSXWPXUWRLOH-JTQLQIEISA-N
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Description

(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one, commonly known as MT-2, is a synthetic peptide analog of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). MT-2 is primarily used in scientific research to study its effects on skin pigmentation, as well as potential therapeutic applications in conditions such as sexual dysfunction and obesity. In

Mechanism of Action

MT-2 exerts its effects through activation of melanocortin receptors, specifically the MC1R and MC4R subtypes. Activation of these receptors leads to increased production of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes including melanin production and appetite.
Biochemical and Physiological Effects:
MT-2 has been shown to stimulate melanin production, leading to increased skin pigmentation. It has also been shown to increase sexual arousal and desire in both men and women, as well as reduce appetite and promote weight loss.

Advantages and Limitations for Lab Experiments

One advantage of using MT-2 in lab experiments is its ability to stimulate melanin production, which can be useful in studying skin pigmentation and related disorders. However, one limitation is the potential for off-target effects, as MT-2 also activates other melanocortin receptors that may have unintended effects.

Future Directions

There are several potential future directions for research on MT-2. One area of interest is its potential therapeutic applications in conditions such as vitiligo and sexual dysfunction. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of novel analogs of MT-2 with improved efficacy and specificity.

Scientific Research Applications

MT-2 is primarily used in scientific research to study its effects on skin pigmentation. It has been shown to stimulate the production of melanin, the pigment responsible for skin color, through activation of melanocortin receptors in the skin. This property has led to its use in the development of tanning products and potential therapeutic applications in conditions such as vitiligo, a skin disorder characterized by loss of pigmentation.
In addition to its effects on skin pigmentation, MT-2 has also been studied for its potential therapeutic applications in conditions such as sexual dysfunction and obesity. It has been shown to increase sexual arousal and desire in both men and women, as well as reduce appetite and promote weight loss.

properties

IUPAC Name

(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSXWPXUWRLOH-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365232
Record name AC1LXY5W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29583-09-3
Record name AC1LXY5W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
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(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
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(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
(5S)-5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

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